4-o-Tolyl-[1,2,3]thiadiazole
Overview
Description
Thiadiazoles are a sub-family of azole compounds. They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . They occur in four isomeric forms such as 1,2,5-thiadiazole, 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,3,4-thiadiazole .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .
Molecular Structure Analysis
The electronic structure and delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), 4-bromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), and 4,8-dibromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .
Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Their antibacterial activity was screened for various bacteria strains .
Scientific Research Applications
Antibacterial and Antifungal Activity
4-o-Tolyl-[1,2,3]thiadiazole exhibits a broad spectrum of activity against various pathogens. Researchers have synthesized new potent antibacterial and antifungal agents based on this scaffold . These derivatives hold promise for combating infectious diseases.
Anti-Inflammatory Effects
Studies have revealed that certain derivatives of 4-o-Tolyl-[1,2,3]thiadiazole possess anti-inflammatory properties. For instance, three derivatives demonstrated significant inhibition of paw edema in animal models . These findings suggest potential applications in managing inflammatory conditions.
Cytotoxic Activity
A structure-activity relationship study highlighted the importance of substituents on the C-5 phenyl ring of 4-o-Tolyl-[1,2,3]thiadiazoles for their cytotoxic activity . These compounds could play a role in cancer therapy.
Antitubercular Agents
The thiadiazole nucleus is integral to several antitubercular drugs. While 4-o-Tolyl-[1,2,3]thiadiazole itself is not a commercial drug, its derivatives could contribute to the development of novel antitubercular agents .
Mechanism of Action
Target of Action
The primary targets of 4-o-Tolyl-[1,2,3]thiadiazole are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . These bacteria play a significant role in various infectious diseases.
Mode of Action
4-o-Tolyl-[1,2,3]thiadiazole interacts with its bacterial targets, inhibiting their growth and proliferation . The compound’s interaction with its targets results in changes at the molecular level, disrupting the normal functioning of the bacteria and leading to their eventual death .
Biochemical Pathways
It is known that the compound has a broad-spectrum antibacterial activity, suggesting that it may affect multiple pathways in the bacteria
Result of Action
The molecular and cellular effects of 4-o-Tolyl-[1,2,3]thiadiazole’s action include the inhibition of bacterial growth and proliferation . This results in the effective control of bacterial infections, contributing to the compound’s therapeutic significance .
Action Environment
The action, efficacy, and stability of 4-o-Tolyl-[1,2,3]thiadiazole can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strains it targets
properties
IUPAC Name |
4-(2-methylphenyl)thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-4-2-3-5-8(7)9-6-12-11-10-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMMEQOQBHCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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